

# An In-Depth Technical Guide to Benzyl ((2R)-1-hydroxybutan-2-yl)carbamate

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## Compound of Interest

Compound Name: *N*-Cbz-(*R*)-2-amino-1-butanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl ((2R)-1-hydroxybutan-2-yl)carbamate, a chiral carbamate of interest in synthetic and medicinal chemistry. This document details its chemical identity, a representative synthetic protocol, and its context within drug development, adhering to stringent data presentation and visualization standards.

## Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly referred to as **N-Cbz-(*R*)-2-amino-1-butanol** is benzyl ((2R)-1-hydroxybutan-2-yl)carbamate[1]. The presence of the benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine, a common strategy in organic synthesis to prevent unwanted side reactions.

Table 1: Chemical and Physical Properties of Benzyl ((2R)-1-hydroxybutan-2-yl)carbamate

Property	Value	Source
IUPAC Name	benzyl (R)-(1-hydroxybutan-2-yl)carbamate	<a href="#">[1]</a>
CAS Number	73395-16-1	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>3</sub>	Inferred from structure
Molecular Weight	223.27 g/mol	<a href="#">[1]</a>
InChI Code	1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m1/s1	<a href="#">[1]</a>
InChI Key	SBWYBQRWDXWJDV-LLVKDONJSA-N	<a href="#">[1]</a>
Storage Temperature	Room Temperature	<a href="#">[1]</a>
Purity	Typically ≥95%	<a href="#">[1]</a>

## Experimental Protocol: Synthesis of Benzyl ((2R)-1-hydroxybutan-2-yl)carbamate

The following is a representative procedure for the N-protection of (R)-2-amino-1-butanol using benzyl chloroformate (Cbz-Cl). This method is adapted from established protocols for the benzyloxycarbonylation of amines.

Objective: To synthesize benzyl ((2R)-1-hydroxybutan-2-yl)carbamate by reacting (R)-2-amino-1-butanol with benzyl chloroformate in the presence of a base.

Materials:

- (R)-2-amino-1-butanol
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO<sub>3</sub>) or other suitable base

- Tetrahydrofuran (THF)
- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (R)-2-amino-1-butanol (1.0 equivalent) in a 2:1 mixture of THF and water.
- Addition of Base: Cool the solution to 0°C using an ice bath and add sodium bicarbonate (2.0 equivalents).
- Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.5 equivalents) to the stirred solution at 0°C.
- Reaction: Allow the reaction mixture to stir at 0°C for 20 hours.
- Workup:

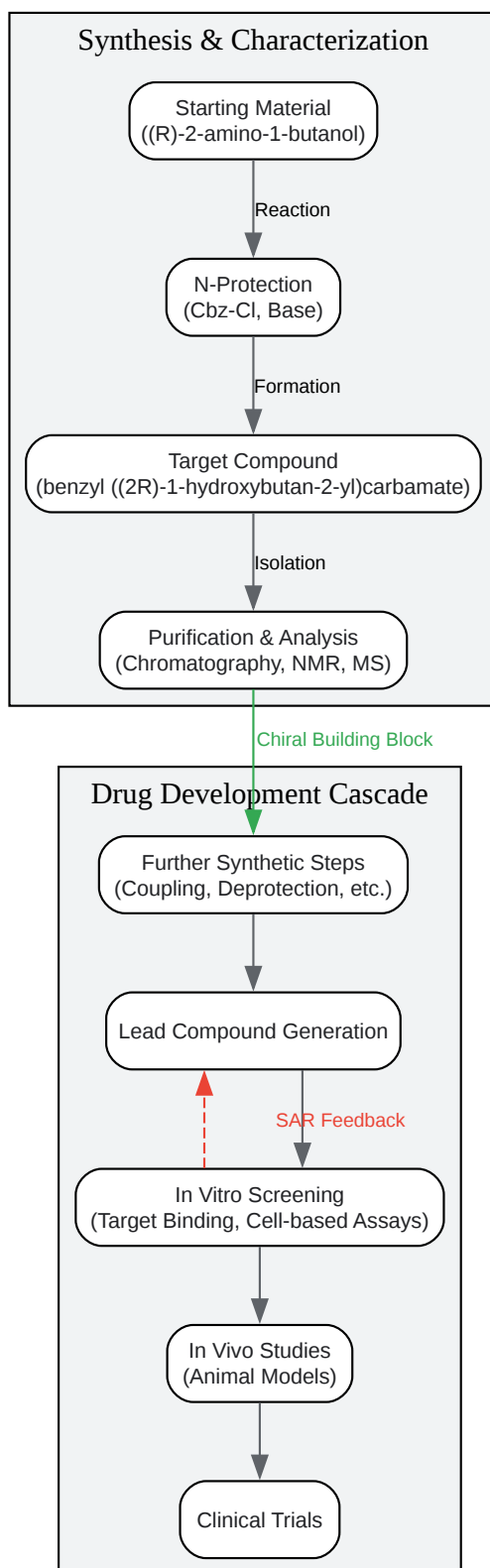
- Dilute the reaction mixture with water and extract with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution in vacuo using a rotary evaporator.
- Purification: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

## Role in Drug Discovery and Development

Carbamates are a significant structural motif in medicinal chemistry due to their chemical stability and ability to act as a peptide bond isostere[2]. The carbamate group is present in numerous approved therapeutic agents[2]. The inclusion of a carbamate moiety can enhance the biological activity of pharmacophores[2].

While specific signaling pathways involving benzyl ((2R)-1-hydroxybutan-2-yl)carbamate are not extensively documented in publicly available literature, its precursor, (S)-2-amino-1-butanol, is a key intermediate in the synthesis of the antituberculosis drug ethambutol. The Cbz-protected form, benzyl ((2R)-1-hydroxybutan-2-yl)carbamate, serves as a crucial building block in the synthesis of more complex chiral molecules, where precise control of stereochemistry is paramount for biological activity.

The general workflow for utilizing such a chiral building block in a drug discovery program is outlined below.



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A simplified workflow for the use of a chiral building block in drug discovery.

This diagram illustrates the progression from the synthesis of the protected amino alcohol to its incorporation into a potential drug candidate and subsequent evaluation. The iterative nature of drug discovery is highlighted by the feedback loop from in vitro screening to the generation of new lead compounds (Structure-Activity Relationship - SAR).

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## References

- 1. N-Cbz-(R)-2-amino-1-butanol | 73395-16-1 [sigmaaldrich.cn]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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